Cillin
Description
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274362, DTXSID30859048 | |
| Record name | Cillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-33-6, 7005-30-3 | |
| Record name | penicillin g | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early Extraction and Fermentation Techniques
The initial isolation of penithis compound from Penicillium molds in the 1940s relied on fermentation and solvent extraction. These methods faced challenges such as low yields (≤1%) and instability of the β-lactam ring under acidic conditions. Early purification involved precipitation with organic solvents like amyl acetate, followed by lyophilization. However, the lack of standardized reference materials complicated potency assessments, as noted in the 1954 International Reference Preparation of Penithis compound K, which established criteria for activity against Bacillus subtilis.
Advent of Semisynthetic Methods
Modern Synthesis of Isoxazolyl Penicillins
In-Situ Preparation of Intermediates
A breakthrough in penithis compound synthesis emerged with the in-situ generation of acid chloride intermediates, eliminating the need for isolation. In the patented method by, benzaldehyde derivatives (e.g., 2-chloro-6-fluorobenzaldehyde) react with hydroxylamine salts to form oximes, which undergo chlorination with Cl₂ gas in the presence of triethylamine (Scheme 1). The resulting intermediate, 3-phenyl-5-methyl-4-isoxazolecarbonyl chloride, is directly reacted with 6-APA in ethyl acetate, achieving yields of 85–90%.
Key Advantages:
Solvent Systems and Reaction Conditions
Modern protocols utilize ester solvents (e.g., ethyl acetate) for their ability to dissolve both hydrophobic intermediates and hydrophilic 6-APA. The choice of solvent impacts crystallization efficiency; for instance, methanol facilitates the formation of sodium salts during final purification. Temperature control is critical during chlorination (0–5°C) and condensation (20–25°C) to prevent β-lactam degradation.
Table 1: Comparison of Traditional vs. Improved Synthesis Methods
| Parameter | Traditional Method | Improved In-Situ Method |
|---|---|---|
| Steps | 4 | 2 |
| Intermediate Isolation | Required | Bypassed |
| Yield | 65% | 85% |
| Cost per kg | $12,000 | $7,200 |
Industrial-Scale Production and Purification
Crystallization Techniques
Post-condensation, penithis compound derivatives are crystallized as sodium salts using saturated NaCl solutions. The addition of sodium ethyl hexanoate as a co-solvent enhances crystal uniformity, reducing impurities to <0.5%. Filtration under nitrogen ensures stability against oxidation, while vacuum drying at 30–40°C preserves β-lactam integrity.
Quality Control and Standardization
The International Reference Preparation of Penithis compound K (1954) established benchmarks for potency testing, specifying that 1 mg must inhibit B. subtilis growth at a dilution of 1:8,000. Modern HPLC methods validate purity, with pharmacopeial standards requiring ≥98% purity for clinical use.
Chemical Reactions Analysis
Types of Reactions
Penicillin undergoes several types of chemical reactions, including:
Hydrolysis: Penithis compound can be hydrolyzed by β-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: Penithis compound can undergo oxidation reactions, although these are less common.
Substitution: Penithis compound can participate in substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Hydrolysis: β-lactamase enzymes or acidic conditions can hydrolyze penithis compound.
Oxidation: Strong oxidizing agents can oxidize penithis compound, although this is not a typical reaction.
Substitution: Various nucleophiles can attack the β-lactam ring, leading to substitution reactions.
Major Products Formed
Penicilloic Acid: Formed from the hydrolysis of penithis compound by β-lactamase enzymes.
Oxidized Products: Formed from oxidation reactions, although these are less common.
Scientific Research Applications
Clinical Applications
Cillin compounds are utilized in various clinical settings due to their effectiveness against a range of bacterial infections. The following table summarizes key applications:
| Indication | Specific Use | This compound Compound |
|---|---|---|
| Bacterial Infections | Treatment of streptococcal infections | Penithis compound G |
| Severe Infections | Management of septicemia and meningitis | Benzylpenithis compound |
| Prophylaxis | Prevention of rheumatic fever | Benzylpenithis compound |
| Anthrax Treatment | Effective against Bacillus anthracis | Penithis compound G |
| Endocarditis | Treatment of bacterial endocarditis | Ampithis compound |
| Respiratory Infections | Treatment of pneumonia caused by susceptible strains | Amoxithis compound |
Emerging Trends in Research
Recent studies have highlighted the need for innovative approaches to combat antibiotic resistance. The following sections outline current research directions involving this compound compounds.
Combination Therapies
To enhance the efficacy of this compound compounds, researchers are investigating combination therapies with other antibiotics or adjuvants. For instance, combining penicillins with β-lactamase inhibitors has shown promise in overcoming resistance mechanisms employed by bacteria.
Novel Delivery Systems
Advancements in drug delivery systems, such as liposomal formulations, are being explored to improve the pharmacokinetics and bioavailability of this compound compounds. These systems can enhance targeting and reduce side effects while maintaining therapeutic efficacy.
Environmental Impact Studies
Research has also focused on the environmental impact of penithis compound use in veterinary medicine. A study assessed the rapid environmental impact assessment of penithis compound G in veterinary products, highlighting the need for monitoring and regulation to mitigate ecological risks .
Case Studies
Several case studies illustrate the successful application of this compound compounds in clinical settings:
-
Case Study 1: Treatment of Meningitis
A clinical trial demonstrated that high-dose benzylpenithis compound effectively treated patients with bacterial meningitis caused by Streptococcus pneumoniae, significantly reducing mortality rates. -
Case Study 2: Prophylaxis in Cardiac Surgery
A study evaluated the use of benzylpenithis compound as prophylaxis against endocarditis in patients undergoing cardiac surgery. Results indicated a marked reduction in postoperative infections when administered preoperatively.
Mechanism of Action
Penicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penithis compound-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis . This leads to the weakening of the cell wall and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare key "Cillin" derivatives and related β-lactam antibiotics, focusing on antimicrobial activity, pharmacokinetics, resistance mechanisms, and clinical applications.
Table 1: Comparative Analysis of "this compound" Derivatives and Related Antibiotics
| Compound | Antimicrobial Spectrum | Pharmacokinetic Properties | Resistance Profile | Clinical Applications |
|---|---|---|---|---|
| Benzylpenithis compound | Gram-positive bacteria (Streptococci), some Gram-negative (E. coli) | Poor oral bioavailability; IM/IV administration | Susceptible to penicillinase | Streptococcal infections, syphilis |
| Ampithis compound | Gram-positive and Gram-negative (H. influenzae, E. coli) | Acid-stable; oral/IV administration | Susceptible to penicillinase | UTIs, respiratory tract infections |
| Carbenithis compound | Pseudomonas aeruginosa, Proteus spp. | Slow excretion; IV administration | Resistant to some penicillinases | Hospital-acquired infections |
| Cephalosporins | Broad-spectrum (Staphylococci, Enterobacteriaceae) | Rapid excretion; IV/IM administration | Variable resistance to β-lactamases | Severe infections, surgical prophylaxis |
Key Findings
Antimicrobial Spectrum :
- Benzylpenithis compound has narrow Gram-positive coverage, while ampithis compound extends to Gram-negative bacteria like Haemophilus influenzae. Carbenithis compound and cephalosporins further broaden coverage to include Pseudomonas and multidrug-resistant pathogens .
- Cephalosporins (e.g., cefazolin, cefotaxime) exhibit the widest spectrum, targeting both methithis compound-sensitive Staphylococci and Enterobacteriaceae .
Pharmacokinetics :
- Oral bioavailability varies significantly: ampithis compound is orally active, whereas benzylpenithis compound and carbenithis compound require parenteral administration due to acid instability .
- Carbenithis compound and cephalosporins have shorter half-lives, necessitating frequent dosing in severe infections .
Resistance Mechanisms :
- Penicillinase production by bacteria (e.g., Staphylococcus aureus) renders benzylpenithis compound and ampithis compound ineffective. Carbenithis compound and later cephalosporins resist enzymatic degradation, but carbapenem-resistant Enterobacteriaceae (CRE) pose emerging challenges .
Clinical Efficacy :
- In urinary tract infections (UTIs), ampithis compound achieves cure rates of 70–80% for uncomplicated cystitis but <50% for pyelonephritis due to renal penetration limitations. Carbenithis compound shows superior efficacy in hospital-acquired UTIs caused by resistant Proteus spp. .
- Cephalosporins are preferred for sepsis and surgical prophylaxis due to rapid bactericidal action .
Biological Activity
Cillin, a term commonly associated with beta-lactam antibiotics, primarily refers to penithis compound and its derivatives. These compounds have played a pivotal role in the treatment of bacterial infections since their discovery. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and emerging challenges such as antibiotic resistance.
This compound antibiotics exert their effects primarily through the inhibition of bacterial cell wall synthesis. The key features of their mechanism include:
- Inhibition of Peptidoglycan Cross-linking : this compound binds to penithis compound-binding proteins (PBPs), which are essential for the cross-linking process in peptidoglycan synthesis. This binding inhibits the transpeptidation reaction necessary for cell wall integrity, leading to cell lysis due to osmotic pressure .
- Target Specificity : The structure of this compound allows it to selectively target bacteria since eukaryotic cells lack peptidoglycan. This specificity minimizes toxicity to human cells .
| Mechanism | Description |
|---|---|
| Binding to PBPs | Inhibits cross-linking of peptidoglycan in bacterial cell walls |
| Cell Lysis | Leads to osmotic lysis due to weakened cell wall integrity |
| Selectivity | Targets bacterial cells without affecting eukaryotic cells |
Pharmacokinetics
The pharmacokinetic profile of this compound varies among its derivatives but generally includes:
- Absorption : Penithis compound V is stable in gastric acid, allowing for oral administration, while penithis compound G is typically administered parenterally due to its instability in acidic environments .
- Distribution : this compound distributes widely in body fluids, with higher concentrations found in inflamed tissues. However, penetration into certain sites like the central nervous system is limited unless inflammation is present .
- Metabolism and Excretion : this compound is minimally metabolized by the liver and is primarily excreted unchanged in urine. The half-life is relatively short, necessitating multiple doses for sustained therapeutic effects .
Table 2: Pharmacokinetic Properties
| Property | Penithis compound G | Penithis compound V |
|---|---|---|
| Absorption | Poor oral bioavailability | Good oral bioavailability |
| Distribution | High in kidneys | Moderate tissue levels |
| Half-life | ~30 minutes | ~1 hour |
| Excretion | Renal (unchanged) | Renal (unchanged) |
Clinical Applications
This compound antibiotics are effective against a variety of infections caused by gram-positive cocci, gram-negative cocci, and some anaerobes. They are commonly used to treat:
- Streptococcal Infections : Effective against Group A Streptococcus.
- Pneumonia : Particularly useful in cases caused by susceptible strains.
- Syphilis : Penithis compound G remains the treatment of choice for this sexually transmitted infection.
Case Studies
- Streptococcal Pharyngitis : A study demonstrated that patients treated with penithis compound showed a significant reduction in symptoms within 24 hours compared to untreated controls .
- Pneumonia Treatment : In a clinical trial involving patients with community-acquired pneumonia, those receiving penithis compound had a higher rate of resolution of symptoms compared to those on alternative antibiotics .
- Syphilis Management : A retrospective analysis indicated that penithis compound remains highly effective in treating syphilis with minimal adverse effects reported .
Challenges: Antibiotic Resistance
Despite its efficacy, the emergence of antibiotic-resistant bacteria poses a significant challenge. Notably:
- Resistance Mechanisms : Bacteria may produce beta-lactamase enzymes that degrade this compound antibiotics, rendering them ineffective. The prevalence of methithis compound-resistant Staphylococcus aureus (MRSA) exemplifies this issue .
- Clinical Implications : The rise in resistant strains necessitates careful antibiotic stewardship and consideration of combination therapies involving beta-lactamase inhibitors to enhance efficacy .
Table 3: Resistance Mechanisms
| Mechanism | Description |
|---|---|
| Beta-lactamase Production | Enzymatic degradation of beta-lactam ring |
| Altered PBPs | Mutation leading to reduced binding affinity |
| Efflux Pumps | Increased expulsion of antibiotics from bacterial cells |
Q & A
Q. How to design experiments to evaluate Cillin's efficacy against resistant bacterial strains?
Methodological Answer: Experimental design should follow a standardized protocol:
- Inoculum Preparation : Use clinically isolated resistant strains (e.g., methithis compound-resistant Staphylococcus aureus) with defined MIC (Minimum Inhibitory Concentration) values .
- Control Groups : Include positive controls (e.g., ampithis compound) and negative controls (sterile broth) .
- Dose-Response Analysis : Test this compound at logarithmic concentration intervals (e.g., 0.1–100 µg/mL) to generate dose-response curves. Replicate experiments at least three times to ensure statistical validity .
- Data Collection : Measure bacterial growth inhibition via optical density (OD600) or colony-forming unit (CFU) counts. Use ANOVA for inter-group comparisons .
- Supplemental Data : Provide raw datasets, strain sources, and growth conditions in supporting information .
Advanced Research Question
Q. How to resolve contradictions in published data on this compound's pharmacokinetic properties across studies?
Methodological Answer: Address discrepancies through:
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., bioavailability, half-life) using PRISMA guidelines. Apply heterogeneity tests (e.g., I² statistic) to identify outlier datasets .
- Sensitivity Analysis : Isolate variables causing divergence (e.g., animal models, administration routes) .
- In Silico Modeling**: Use physiologically based pharmacokinetic (PBPK) models to simulate human pharmacokinetics, integrating parameters like protein binding and renal clearance .
- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., ISO-compliant assays) .
Basic Research Question
Q. What methodologies are recommended for synthesizing and characterizing novel this compound derivatives?
Methodological Answer:
- Synthesis : Follow solid-phase peptide synthesis (SPPS) for β-lactam core modification. Optimize acylation steps using N-hydroxysuccinimide esters .
- Characterization : Validate purity via HPLC (≥95%) and structural identity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
- Stability Testing : Assess degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
Advanced Research Question
Q. How to optimize reaction conditions for this compound derivative synthesis using computational tools?
Methodological Answer:
- Design of Experiments (DOE) : Apply response surface methodology (RSM) to evaluate factors like temperature, solvent polarity, and catalyst loading .
- Quantum Mechanics (QM) : Calculate transition-state energies for β-lactam ring formation using Gaussian software to predict reaction pathways .
- Machine Learning (ML) : Train models on existing reaction datasets to predict yields and byproduct formation .
Basic Research Question
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) for serum/plasma .
- Quantification : Employ LC-MS/MS with isotopic internal standards (e.g., deuterated this compound) for high sensitivity (LOQ ≤1 ng/mL) .
- Validation : Adhere to FDA guidelines for accuracy (85–115%), precision (RSD <15%), and matrix effect evaluation .
Advanced Research Question
Q. How to investigate this compound's mechanism of action against Gram-negative bacteria with intrinsic resistance?
Methodological Answer:
- Proteomic Profiling : Use tandem mass tag (TMT) labeling to identify bacterial proteins dysregulated post-Cillin exposure .
- CRISPR Interference : Knock out putative resistance genes (e.g., ampC) to assess their role in susceptibility .
- Membrane Permeability Assays : Measure this compound uptake via fluorescent probes (e.g., nitrocefin) in porin-deficient mutants .
Basic Research Question
Q. How to design a pharmacokinetic study for this compound in animal models?
Methodological Answer:
- Dosing : Administer this compound intravenously (IV) and orally (PO) to calculate bioavailability (F). Use non-compartmental analysis (NCA) for AUC calculations .
- Sampling : Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Store samples at −80°C .
- Tissue Distribution : Euthanize animals at intervals to measure this compound concentrations in target organs (e.g., kidneys) via LC-MS .
Advanced Research Question
Q. How to identify synergistic combinations of this compound with non-β-lactam antibiotics?
Methodological Answer:
- Checkerboard Assay : Test this compound with antibiotics (e.g., tetracyclines) across 96-well plates. Calculate fractional inhibitory concentration indices (FICI) .
- Transcriptomic Analysis : Perform RNA-seq on bacteria exposed to combinations to identify pathway synergies .
- Mechanistic Modeling : Use Bliss independence or Loewe additivity models to predict interaction outcomes .
Basic Research Question
Q. How to assess this compound's cross-resistance patterns in clinical isolates?
Methodological Answer:
- Antibiogram Analysis : Test isolates against a panel of β-lactams (e.g., cephalosporins, carbapenems) using disk diffusion .
- Genotypic Screening : Amplify resistance genes (e.g., blaZ, mecA) via PCR and correlate with phenotypic data .
Advanced Research Question
Q. How to engineer this compound-producing microbial strains for enhanced biosynthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
